molecular formula C12H20O2 B8584790 Chdmdve

Chdmdve

Cat. No.: B8584790
M. Wt: 196.29 g/mol
InChI Key: HIYIGPVBMDKPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chdmdve is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Search Result Limitations

The provided sources focus on:

  • Transition states in chemical reactions

  • Reaction optimization using Design of Experiments (DoE)

  • Computational analysis of reaction mechanisms (URVA)

  • Laboratory experiments for common reactions (e.g., decomposition, combustion)

  • Novel reaction discovery via AI

  • Environmental remediation of pollutants

  • Electrochemical reaction enhancements

None of these sources mention "Chdmdve" or structurally related compounds.

Potential Explanations for Missing Data

  • Nomenclature Issues : "this compound" may represent a typographical error, an obscure abbreviation, or a proprietary compound not indexed in public databases.

  • Specialized Applications : The compound might be experimental, unpublished, or restricted to niche industrial research.

  • Synthetic Novelty : If "this compound" is a newly synthesized molecule, peer-reviewed data may not yet exist.

Recommendations for Further Research

To address this gap, consider:

  • Verifying the Compound’s IUPAC Name : Ensure the chemical identifier is correct (e.g., checking for typos like "this compound" vs. "CH3DMV").

  • Consulting Specialized Databases :

    • Reaxys or SciFinder for proprietary chemical data.

    • PubChem or ChemSpider for structural validation.

  • Exploring Patent Literature : Industrial patents often disclose novel compounds before academic publication.

General Framework for Analyzing Unfamiliar Compounds

If "this compound" is confirmed as a valid compound, apply the following investigative steps:

Step 1: Structural Elucidation

PropertyMethodExample from Search Results
Functional GroupsIR Spectroscopy Phenol red used to detect pH changes
Bond Cleavage PatternsMass Spectrometry Fragmentation analysis via CGRs

Step 2: Reactivity Profiling

Reaction TypeExperimental ApproachCitation
Thermal DecompositionTGA/DSC Calcium carbonate → CaO + CO₂
ElectrocatalysisVoltammetry Voltage-driven reaction optimization
Photochemical PathwaysUV-Vis Spectroscopy Vinyl cyanide photodissociation

Step 3: Kinetic and Mechanistic Studies

ParameterToolExample
Rate LawsDoE and kinetic modeling Cediranib synthesis optimization
Transition StatesURVA computational analysis CH₃ + H₂ → CH₄ reaction mechanism

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of Chdmdve?

  • Methodological Answer :

  • Define measurable objectives (e.g., solubility, stability under varying conditions) and select appropriate instrumentation (e.g., NMR, HPLC) based on the compound's characteristics .
  • Include control groups (e.g., inert analogs) to isolate this compound-specific effects .
  • Predefine statistical thresholds (e.g., p < 0.05) and replicate trials to ensure reliability .

Q. What are the best practices for collecting and managing spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer :

  • Standardize data formats (e.g., JCAMP-DX for spectra) and metadata (e.g., solvent, temperature) to ensure interoperability .
  • Use version-controlled repositories (e.g., Zenodo) for raw data storage, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Validate instrument calibration with reference compounds before data acquisition .

Q. How can literature reviews be systematically integrated into this compound research?

  • Methodological Answer :

  • Use Boolean search strategies in databases (e.g., SciFinder, PubMed) with keywords like "this compound synthesis" or "this compound bioactivity" .
  • Critically appraise sources by prioritizing peer-reviewed journals and excluding non-reproducible studies .
  • Map gaps in existing knowledge (e.g., unexplored reaction pathways) to justify novel hypotheses .

Q. What steps ensure the validation of analytical methods for this compound quantification?

  • Methodological Answer :

  • Perform linearity tests (e.g., 5-point calibration curves) and assess limits of detection/quantification (LOD/LOQ) .
  • Compare results across independent techniques (e.g., mass spectrometry vs. UV-Vis) to confirm accuracy .
  • Document deviations rigorously, including environmental factors (e.g., humidity) that may affect outcomes .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?

  • Methodological Answer :

  • Re-examine input parameters in simulations (e.g., force fields, solvent models) for alignment with experimental conditions .
  • Conduct sensitivity analyses to identify variables (e.g., pH, temperature) causing discrepancies .
  • Cross-validate findings with orthogonal methods (e.g., X-ray crystallography if DFT calculations fail) .

Q. What strategies enhance the reproducibility of this compound synthesis protocols?

  • Methodological Answer :

  • Publish detailed synthetic procedures, including batch-specific reagent purity and reaction monitoring intervals .
  • Use open-source lab notebooks (e.g., LabArchives) for real-time documentation and peer auditing .
  • Collaborate with independent labs to replicate key steps and validate robustness .

Q. How can cross-disciplinary approaches (e.g., bioinformatics, materials science) advance this compound research?

  • Methodological Answer :

  • Integrate cheminformatics tools (e.g., molecular docking) to predict this compound’s bioactivity .
  • Apply machine learning to analyze high-throughput screening data for structure-activity relationships .
  • Partner with materials scientists to explore this compound’s applications in nanotechnology (e.g., drug delivery systems) .

Q. What methodologies are effective for analyzing high-dimensional datasets (e.g., multi-omics) involving this compound?

  • Methodological Answer :

  • Use dimensionality reduction techniques (e.g., PCA, t-SNE) to identify latent patterns in spectral or genomic data .
  • Implement batch correction algorithms to mitigate technical variability in large-scale studies .
  • Apply Bayesian statistics to quantify uncertainty in complex models (e.g., pharmacokinetic simulations) .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1,1-bis(ethenoxymethyl)cyclohexane

InChI

InChI=1S/C12H20O2/c1-3-13-10-12(11-14-4-2)8-6-5-7-9-12/h3-4H,1-2,5-11H2

InChI Key

HIYIGPVBMDKPCR-UHFFFAOYSA-N

Canonical SMILES

C=COCC1(CCCCC1)COC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

PLA Based Polyacetal Containing Diamino Ester/Caprolactone Adduct Polyacetal(PLA/CHDM/CHDMDVE/phenylalanine ester-caprolactone adduct) was produced using the following procedure: Poly-I-lactic acid diol (4 g, Mn=5200/Mw=10800) and diphenylalanine ester/caprolactone (3.0 g) adducts were placed into a 125 ml glass vial. p-Toluene sulfonic acid monohydrate(16 mg) was added to the vial and the contents dried in a vacuum oven (100 C/4 hr). The vial was then stoppered (silicon stopper/aluminium crimp lid) and 30 ml of anhydrous chloroform was added. This was stirred using a magnetic stirrer at room temperature. The PLA diol was polymerised with (cis/trans) cyclohexane dimethanol divinyl ether (CHDMDVE). A CHDMDVE/anhydrous chloroform solution (2 g/10 ml) was prepared and added in small aliquots. The resulting solution was noted to become cloudy. The solution was then filtered, via a syringe fitted with a 0.45 um nylon filter, into a separated sealed Wheaton vial (125 ml) containing CHDM (1.0 g), magnetic stirrer and p-TSA (10 mg). This formed a clear straw yellow solution. 9 ml of a CHDMDVE/chloroform solution (1.23 g/10 ml chloroform) was added over a 2 hr period. The resulting viscous solution was purified by passing the solution through an Al2O3/glasswool column, precipitating into methanol and dried to remove residual solvent. The polymer structure was confirmed using FTIR and NMR. Polymer rods (approx. 6.0 mm diameter) were produced by packing a PTFE block, containing a 6.2 mm hole, with polymer. The resulting mould was heated at 180 for 10 mins until the polymer had become molten. The molten polymer was then compressed and cooled to form a soft rod which crystallised on cooling.
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polyacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Diamino Ester Caprolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CHDM CHDMDVE phenylalanine ester-caprolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Poly-I-lactic acid diol
Quantity
4 g
Type
reactant
Reaction Step Four
[Compound]
Name
diphenylalanine ester caprolactone
Quantity
3 g
Type
reactant
Reaction Step Five
[Compound]
Name
glass
Quantity
125 mL
Type
reactant
Reaction Step Six
Quantity
16 mg
Type
reactant
Reaction Step Seven
Name
CHDMDVE chloroform
Quantity
9 mL
Type
reactant
Reaction Step Eight

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